5-(2-Chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a fused tricyclic system. Key structural features include:
Properties
Molecular Formula |
C20H15ClN2OS |
|---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C20H15ClN2OS/c21-15-8-3-1-6-13(15)20-23-17(14-7-2-4-9-18(14)24-20)12-16(22-23)19-10-5-11-25-19/h1-11,17,20H,12H2 |
InChI Key |
UNBFLPWZMOGXHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CS4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone or β-keto ester under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with the pyrazole intermediate.
Formation of the Benzoxazine Ring: This can be synthesized by a cyclization reaction involving an o-aminophenol derivative and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the aromatic rings, leading to the formation of amines or reduced aromatic systems.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Reagents like halides, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide, potassium carbonate).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while substitution reactions on the chlorophenyl ring can introduce various functional groups like amines, ethers, or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. They may act on specific molecular targets, such as enzymes or receptors, and could be developed into drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) at position 5 enhance electrophilic reactivity but may reduce metabolic stability.
- Thiophene vs.
Recommendations :
- Explore mixed substituents (e.g., methoxy + thiophene) to optimize electronic and pharmacokinetic profiles.
- Conduct in vitro assays to validate antimicrobial or anticancer activity, leveraging structural insights from analogues .
Biological Activity
The compound 5-(2-Chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, highlighting its mechanisms of action and therapeutic applications.
- Molecular Formula : C20H14ClN2OS
- Molecular Weight : 366.85 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of Pyrazolo-Benzoxazine Core : The pyrazolo-benzoxazine structure is synthesized through cyclization reactions involving appropriate hydrazones and phenolic compounds under acidic or basic conditions.
- Chlorination and Thiophene Substitution : The introduction of the chlorophenyl and thiophene groups can be achieved through electrophilic aromatic substitution reactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth. In vitro assays have shown that they can induce apoptosis in various cancer cell lines including breast and lung cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Inhibition of Pathogens : Preliminary studies suggest that it exhibits inhibitory effects against several bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Anti-inflammatory properties have been observed in related benzoxazine derivatives:
- Cytokine Modulation : Compounds in this class can reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting potential applications in treating inflammatory diseases .
Summary of Biological Activities
Case Study 1: Anticancer Activity Assessment
In a study conducted on lung cancer cell lines (A549), the compound demonstrated an IC50 value indicating effective inhibition of cell proliferation at low concentrations. The study utilized flow cytometry to assess apoptosis induction.
Case Study 2: Antimicrobial Evaluation
A series of tests against Staphylococcus aureus and Escherichia coli showed that the compound significantly reduced bacterial viability in a dose-dependent manner. The mechanism was attributed to membrane disruption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
